Cyp51/PD-L1-IN-3
Description
It targets CYP51, a key enzyme in ergosterol biosynthesis critical for fungal cell membrane integrity, and PD-L1, a checkpoint protein involved in immune evasion by cancer cells . While its exact structure and clinical data remain proprietary, its inclusion in antifungal catalogs alongside compounds like CYP51/PD-L1-IN-1 suggests a mechanism involving sterol biosynthesis disruption and immune pathway modulation .
Structure
3D Structure
Properties
Molecular Formula |
C27H28N6O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-imidazol-1-yl-N-[1-(4-propan-2-ylbenzoyl)piperidin-4-yl]quinazoline-2-carboxamide |
InChI |
InChI=1S/C27H28N6O2/c1-18(2)19-7-9-20(10-8-19)27(35)32-14-11-21(12-15-32)29-26(34)24-30-23-6-4-3-5-22(23)25(31-24)33-16-13-28-17-33/h3-10,13,16-18,21H,11-12,14-15H2,1-2H3,(H,29,34) |
InChI Key |
QUXRRYSRXWYLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=CN=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design
The synthesis of CYP51/PD-L1-IN-3 (C₂₇H₂₈N₆O₂) follows a convergent strategy, combining three key fragments:
- Quinazoline Core : Derived from 2-aminobenzamide precursors.
- Biphenyl Arm : Introduced via Stille coupling to target PD-L1.
- Azole Side Chain : Added through amidation to enhance CYP51 affinity.
Step 1: Quinazoline Core Formation
The quinazoline nucleus is synthesized using a DMAP-catalyzed one-pot cyclization (Table 1). Anthranilic acid derivatives react with (Boc)₂O under microwave irradiation (30 min, 100°C), achieving yields of 82–92% for intermediates like 6n (Table 2). For example:
$$
\text{2-Amino-N-methylbenzamide} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}3\text{CN, MW}} \text{Quinazoline-2,4-dione} \quad (94\% \text{ yield})
$$
Step 2: Biphenyl Arm Installation
A palladium-catalyzed Stille coupling attaches the biphenyl group to the quinazoline core (Scheme 1). Using Pd/P(t-Bu)₃ and CsF in dioxane (100°C, 2–4 hr), ortho-substituted biphenyl intermediates are formed with 60–98% yields. For instance:
$$
\text{1-(3-Chloro-4'-fluoro-biphenyl)ethanone} + \text{Organotin reagent} \xrightarrow{\text{Pd catalyst}} \text{Biphenyl Intermediate 2} \quad (98\% \text{ yield})
$$
Step 3: Azole Side Chain Incorporation
The azole moiety is introduced via amidation using B(OMe)₃-activated coupling (Table 3). Reaction of N-benzyl-3-(1H-imidazol-1-yl)-2-phenylpropanamide with quinazoline intermediates achieves MIC values as low as 0.03 μg/mL against Candida albicans. Critical conditions include:
Reaction Optimization
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
CYP51 Catalytic Reactions and Inhibitors
CYP51 enzymes catalyze the oxidative removal of the 14α-methyl group from sterol precursors in three sequential monooxygenation steps :
-
First hydroxylation : Converts the 14α-methyl group to a 14α-hydroxymethyl intermediate.
-
Second hydroxylation : Oxidizes the hydroxymethyl group to a 14α-carboxaldehyde.
-
Deformylation : Cleaves the C–C bond to release formic acid, forming a Δ14-15 double bond in the sterol core .
Key features of CYP51 inhibitors include:
-
Coordination to the heme iron via a lone pair (e.g., triazole rings) .
-
Hydrophobic interactions with residues like Y118, F228, and L376 .
-
Structural flexibility in the substrate-access channel (e.g., FG loop displacement) .
PD-L1 Inhibitors and Relevance
PD-L1 (programmed death-ligand 1) inhibitors are immunotherapeutic agents that block the PD-1/PD-L1 interaction to enhance T-cell-mediated tumor destruction. None of the search results mention PD-L1 inhibitors or dual CYP51/PD-L1 targeting compounds.
Limitations and Data Gaps
-
No evidence of "Cyp51/PD-L1-IN-3" : The compound is absent from all provided sources, which focus solely on standalone CYP51 or PD-L1 biology.
-
Structural and mechanistic divergence : CYP51 and PD-L1 belong to unrelated biological systems (sterol biosynthesis vs. immune checkpoint signaling), making dual-targeting chemically and mechanistically complex.
Recommended Next Steps
To investigate "this compound":
-
Consult specialized databases (e.g., PubChem, ChEMBL) for structural and bioactivity data.
-
Review recent patents or preprints for novel dual-targeting agents.
-
Validate claims against peer-reviewed studies on CYP51-PD-L1 crosstalk, if any exist.
The provided search results do not support the existence or characterization of this compound. Further primary literature is required to address this query.
Scientific Research Applications
Antifungal Applications
Cyp51/PD-L1-IN-3 has demonstrated significant antifungal activity against various strains, particularly those resistant to traditional treatments. The following table summarizes the antifungal efficacy of select compounds derived from this compound:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| L11 | Candida albicans | 0.25 µg/mL | CYP51 inhibition |
| L20 | Aspergillus fumigatus | 0.5 µg/mL | CYP51 inhibition |
| L21 | Cryptococcus neoformans | 2.0 µg/mL | CYP51 inhibition |
These compounds not only inhibit fungal growth but also induce reactive oxygen species (ROS) accumulation, leading to mitochondrial damage in fungal cells .
Cancer Immunotherapy Applications
The dual-target nature of this compound positions it as a promising candidate for cancer immunotherapy. By inhibiting PD-L1, this compound can potentially enhance the effectiveness of existing immunotherapies. The following case studies illustrate its application in cancer treatment:
Case Study 1: Enhancement of T-cell Response
A study demonstrated that treatment with this compound in murine models resulted in a significant increase in T-cell proliferation and cytokine production when combined with checkpoint inhibitors. This suggests a synergistic effect that could improve patient outcomes in immunotherapy .
Case Study 2: Efficacy in Solid Tumors
In preclinical trials involving solid tumors, administration of this compound led to reduced tumor growth and improved survival rates compared to controls. The mechanism was attributed to enhanced immune activation and reduced tumor-mediated immunosuppression .
Mechanism of Action
Cyp51/PD-L1-IN-3 exerts its effects through dual inhibition of CYP51 and PD-L1. The mechanism involves:
CYP51 Inhibition: Inhibiting CYP51 disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell lysis and death.
PD-L1 Inhibition: Blocking PD-L1 prevents it from binding to its receptor PD-1 on immune cells, thereby enhancing immune responses against fungal infections.
Comparison with Similar Compounds
Structural and Mechanistic Similarities
CYP51 inhibitors are classified by their chemical scaffolds and binding modes:
Antifungal Efficacy
Comparative MIC (Minimum Inhibitory Concentration) and ergosterol synthesis inhibition:
Molecular Docking and Binding Affinities
Binding energies and interaction patterns with CYP51:
Resistance and Selectivity
- ΔCYP51 Parasites : Showed resistance to antifungal agents but increased sensitivity to temperature stress (37°C), indicating ergosterol-independent vulnerabilities .
- Triazoles : Resistance linked to CYP51 mutations (e.g., ERG11 in fungi), but newer derivatives like 5a4/5b2 retain efficacy against resistant strains .
- This compound : Dual targeting may reduce resistance risk by combining antifungal and immune-enhancing effects, though clinical data are lacking .
Biological Activity
CYP51/PD-L1-IN-3 is a compound that has garnered attention for its potential biological activities, particularly in the context of fungal infections and immune modulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, efficacy, and implications for therapeutic applications.
This compound functions primarily as an inhibitor of the cytochrome P450 enzyme CYP51, which plays a critical role in the biosynthesis of sterols in fungi. The inhibition of CYP51 disrupts the ergosterol synthesis pathway, leading to the accumulation of toxic sterol intermediates such as eburicol and lanosterol, which ultimately results in fungal cell death .
Biological Activity Highlights
- Promotion of Apoptosis : this compound has been shown to promote early apoptosis in fungal cells, indicating its potential as an antifungal agent .
- Cytokine Modulation : The compound diminishes intracellular concentrations of pro-inflammatory cytokines such as IL-2 and proteins involved in inflammatory responses (NLRP3 and NF-κBp65), suggesting an immune-modulatory effect .
- Mitochondrial Impairment : this compound induces mitochondrial dysfunction, which is a hallmark of apoptotic pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antifungal activity against various pathogenic fungi. The compound's IC50 values indicate its potency in inhibiting fungal growth:
| Compound | IC50 (µM) | Selectivity Ratio (Fungal/Human) |
|---|---|---|
| This compound | 0.33 | 21.5 |
| Posaconazole | 0.20 | 615 |
These results highlight the compound's favorable selectivity for fungal CYP51 over human homologs, making it a promising candidate for further development as an antifungal therapy .
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insight into the binding characteristics of this compound with the CYP51 enzyme. The simulations showed that the compound stabilizes the enzyme structure and reduces fluctuations within the active site, enhancing its binding affinity .
Case Studies
Recent case studies have illustrated the clinical relevance of targeting CYP51 in treating resistant fungal infections. For example, a study on azole-resistant Candida species demonstrated that compounds targeting CYP51 could restore sensitivity to conventional antifungals .
Q & A
Q. What are the primary mechanisms of action of Cyp51/PD-L1-IN-3, and how do its dual inhibitory properties affect experimental design?
this compound inhibits both CYP51 (sterol 14-demethylase) and PD-L1 (programmed death-ligand 1), with IC50 values of 0.205 μM and 0.039 μM, respectively . To study its dual mechanisms, researchers must design assays that isolate each target’s contribution. For CYP51, enzymatic activity assays using lanosterol or eburicol as substrates are recommended, while PD-L1 inhibition can be assessed via competitive binding assays with recombinant PD-L1/PD-1 proteins . Control experiments should include wild-type and mutant CYP51/PD-L1 variants to confirm specificity.
Q. What standard assays are used to validate the antifungal and immunomodulatory effects of this compound?
Antifungal activity is typically evaluated using Candida albicans or Aspergillus fumigatus cultures, with growth inhibition measured via MIC (minimum inhibitory concentration) assays . For immunomodulatory effects, flow cytometry can quantify PD-L1 surface expression on cancer cells, while ELISA or Western blotting measures downstream markers like IL-2, NLRP3, and NF-κBp65 . Mitochondrial damage and ROS accumulation, key to fungal cell death, require fluorescence-based probes (e.g., JC-1 for mitochondrial membrane potential) .
Q. How do structural features of CYP51 influence the binding affinity of this compound?
CYP51’s conserved histidine residue (H314 in rats, H259 in M. tuberculosis) is critical for its catalytic activity. Site-directed mutagenesis studies show that substituting H314 with aspartate reduces enzyme activity by 90%, likely due to disrupted proton transfer during oxygen activation . Molecular docking simulations using M. tuberculosis CYP51 crystal structures (PDB ID: 1EA1) can predict inhibitor binding modes, focusing on interactions with the heme pocket and bent I-helix region .
Advanced Research Questions
Q. How can conflicting data on this compound’s IC50 values across studies be reconciled?
Discrepancies in IC50 values may arise from variations in assay conditions (e.g., pH, temperature) or differences in CYP51 orthologs (fungal vs. mammalian). Researchers should standardize protocols using reference inhibitors (e.g., fluconazole for CYP51) and validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for structural confirmation . Comparative studies across species (e.g., M. tuberculosis vs. human CYP51) are also critical .
Q. What strategies address the off-target effects of this compound in in vivo models?
Off-target effects can be minimized by:
- Dose optimization : Pharmacokinetic studies to determine the therapeutic index.
- Tissue-specific delivery : Nanoparticle encapsulation or antibody-drug conjugates targeting fungal or cancer cells.
- Transcriptomic profiling : RNA-seq to identify unintended gene expression changes in host cells .
Q. How does this compound’s dual inhibition impact combination therapy design?
Synergy with existing antifungals (e.g., azoles) or immunotherapies (e.g., anti-PD-1 antibodies) should be tested using checkerboard assays or murine models of co-occurring fungal infections and cancer . For example, combining this compound with pembrolizumab (anti-PD-1) may enhance T-cell activation, but researchers must monitor immune-related adverse events (e.g., pneumonitis) observed in prior PD-1/PD-L1 trials .
Q. What evolutionary insights from CYP51 diversification inform inhibitor resistance studies?
Fungal CYP51 variants (e.g., C. albicans Erg11 mutations) develop azole resistance through substrate-binding pocket alterations. This compound resistance can be modeled by serial passage assays under sublethal doses, followed by whole-genome sequencing to identify mutations . Cross-resistance with other CYP51 inhibitors should also be evaluated .
Methodological Frameworks
- PICO Framework : For clinical studies, define P opulation (e.g., immunocompromised patients with fungal infections), I ntervention (this compound), C omparison (standard antifungals/immunotherapies), and O utcome (reduction in infection burden or tumor size) .
- Data Interpretation : Use hierarchical clustering to analyze omics data (e.g., proteomic changes in fungal cells) and Bayesian statistics for dose-response modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
